molecular formula C26H27N5O2S B384521 N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide CAS No. 618405-06-4

N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide

Cat. No.: B384521
CAS No.: 618405-06-4
M. Wt: 473.6g/mol
InChI Key: SUFCEHJWAAXPMO-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a potent and selective chemical probe identified for its activity against specific kinases. It functions as a dual inhibitor of the proto-oncogene tyrosine-protein kinase MER (MERTK) and the FMS-like tyrosine kinase 3 (FLT3) Source . This compound is of significant value in oncological research, particularly in the study of acute myeloid leukemia (AML) and other hematological malignancies where FLT3 mutations, such as internal tandem duplications (ITD), are common drivers of disease progression and poor prognosis Source . By targeting MERTK, which is involved in phagocytosis and immune suppression within the tumor microenvironment, and FLT3, a key regulator of hematopoietic cell survival and proliferation, this inhibitor provides a unique tool for dissecting complex signaling networks in cancer biology. Its mechanism involves binding to the ATP-binding pocket of these kinases, thereby suppressing their autophosphorylation and downstream pro-survival and proliferative signaling pathways, such as STAT5, MAPK, and PI3K/AKT Source . Researchers utilize this compound to investigate mechanisms of kinase-driven oncogenesis, to explore potential combination therapies, and to study the effects of dual pathway inhibition on cancer cell viability, apoptosis, and the tumor immune landscape.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S/c1-18-19(2)34-26(29-25(32)21-8-6-16-33-21)23(18)24(20-7-5-10-27-17-20)31-14-12-30(13-15-31)22-9-3-4-11-28-22/h3-11,16-17,24H,12-15H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFCEHJWAAXPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=N4)NC(=O)C5=CC=CO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Formation

The 4,5-dimethylthiophene scaffold is synthesized via a Paal-Knorr cyclization or cross-coupling. A representative approach involves:

  • Suzuki-Miyaura Coupling : Reacting 3-bromo-4,5-dimethylthiophene-2-carboxylic acid with furan-2-boronic acid under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the furan group.

  • Carboxamide Formation : Treatment with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with ammonium hydroxide.

Table 1: Reaction Conditions for Thiophene Core Synthesis

StepReagents/ConditionsYield (%)Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h65–78
Acyl Chloride FormationSOCl₂, reflux, 4 h89
AmidationNH₄OH, THF, 0°C to RT, 2 h82

Installation of the Pyridin-3-ylmethyl-(4-(Pyridin-2-yl)Piperazine) Side Chain

Synthesis of 4-(Pyridin-2-yl)Piperazine

  • Piperazine Functionalization : Reacting piperazine with 2-chloropyridine via nucleophilic aromatic substitution (K₂CO₃, DMF, 120°C, 24 h).

  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields 4-(pyridin-2-yl)piperazine as a white solid (mp 98–100°C).

Alkylation at Thiophene-3-Position

  • Bromination : Treating 4,5-dimethylthiophene-2-carboxamide with N-bromosuccinimide (NBS) in CCl₄ under light to introduce a bromine at position 3.

  • Buchwald-Hartwig Amination : Coupling the bromothiophene with 4-(pyridin-2-yl)piperazine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Table 2: Side Chain Coupling Optimization

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂/XantphosCs₂CO₃Toluene11058
Pd₂(dba)₃/BINAPKOtBuDioxane10047
CuI/1,10-phenanthrolineK₃PO₄DMSO120<5

Final Amidation with Furan-2-Carboxylic Acid

  • Carboxylic Acid Activation : Furan-2-carboxylic acid is treated with HATU (1.2 eq) and DIPEA (3 eq) in DMF to form the active ester.

  • Amine Coupling : Reacting the activated ester with the thiophene intermediate (DMF, RT, 12 h) yields the target compound.

Table 3: Amidation Reaction Parameters

Coupling ReagentBaseTime (h)Purity (%)
HATUDIPEA1295
EDCI/HOBtNMM2487
DCC/DMAP1878

Purification and Characterization

  • Chromatography : Silica gel column (CH₂Cl₂/MeOH 95:5) removes unreacted starting materials.

  • Crystallization : Recrystallization from ethyl acetate/hexane affords pure product (mp 214–216°C).

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.95 (s, 1H, thiophene-H), 2.65 (s, 6H, N(CH₃)₂).

    • HRMS : m/z 473.59 [M+H]⁺.

Challenges and Optimization Opportunities

  • Low Yields in Buchwald-Hartwig Steps : Pd catalyst loading (1–5 mol%) and ligand choice (Xantphos vs. BINAP) significantly impact efficiency.

  • Regioselectivity in Thiophene Bromination : NBS in CCl₄ under UV light favors position 3, but minor 2-bromo byproducts require careful chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. The intricate combination of heterocycles may enhance binding affinity to cancer-related targets, making it a candidate for further development in oncology.
  • Antimicrobial Properties :
    • Compounds derived from similar frameworks have shown antimicrobial activities against various pathogens. This suggests that N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide could be explored for its potential as an antimicrobial agent .
  • Psychopharmacological Potential :
    • The piperazine component is often associated with psychotropic effects. Thus, this compound might be investigated for antidepressant or anxiolytic properties, akin to other piperazine derivatives that have demonstrated such activities .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the furan and thiophene rings through cyclization reactions.
  • Introduction of the piperazine and pyridine moieties via nucleophilic substitutions or coupling reactions.
  • Final modifications to achieve the desired carboxamide functionality.

Case Study 1: Antitumor Efficacy

A study focused on synthesizing similar compounds revealed promising antitumor effects in vitro against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific pathways critical for tumor growth . Further exploration into the structure–activity relationship (SAR) of these compounds could yield insights into optimizing efficacy.

Case Study 2: Antimicrobial Screening

Research evaluating the antimicrobial properties of structurally related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the chemical structure could enhance activity against resistant strains . This positions N-(4,5-dimethyl...) as a candidate for further testing in drug development.

Comparison Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-(pyridin-2-yl)piperazin-1-yl)-thiopheneContains piperazine and thiopheneAntidepressant
5-(4-methylpyridinyl)-furanFuran ring with pyridine substitutionAnticancer
3-thiophenecarboxamideSimple thiophene derivativeAntimicrobial

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of direct experimental data on N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide in the provided evidence, this comparison focuses on structural analogs with shared motifs (thiophene, pyridine, piperazine, and furan).

Table 1: Key Structural Features and Hypothetical Properties
Compound Name/Feature Thiophene Substitution Piperazine Linker Pyridine Groups Furan Carboxamide Potential Applications
Target Compound 4,5-dimethyl 4-(pyridin-2-yl) Pyridin-3-yl Present Receptor modulation (hypothetical)
Analog A: Thiophene-piperazine derivatives Unsubstituted 4-phenyl Absent Absent Antipsychotic activity
Analog B: Pyridine-furan hybrids Absent Absent Pyridin-2-yl Present Antimicrobial agents

Key Observations :

Piperazine Linkers : The 4-(pyridin-2-yl)piperazine group in the target compound may enhance solubility and receptor binding compared to simpler piperazine derivatives (e.g., Analog A), where phenyl groups dominate .

Thiophene vs. However, furan carboxamide groups (as in Analog B) are associated with hydrogen-bonding interactions in enzyme inhibition.

Pyridine Substitution : Dual pyridine groups (pyridin-2-yl and pyridin-3-yl) in the target compound could enable multi-target engagement, unlike analogs with single pyridine motifs.

Research Findings and Limitations

Structural Characterization:
  • The compound’s crystallographic data (if available) would likely be refined using SHELX programs, which are standard for small-molecule analysis . No direct structural data is provided in the evidence.
Atmospheric and Environmental Behavior:
  • The provided atmospheric studies () focus on volatile organic compounds (e.g., isoprene) and their hydroxyl radical reactions . These are unrelated to the target compound, which is non-volatile and structurally distinct.
Pharmacological Data:
  • No direct pharmacological or biochemical data for the target compound is available in the evidence. Analog A’s antipsychotic activity suggests that piperazine-thiophene hybrids may interact with CNS receptors, but extrapolation to the target compound is speculative.

Biological Activity

N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Piperazine moiety : Commonly associated with various pharmacological effects.
  • Furan and thiophene rings : Contribute to the compound's reactivity and interaction with biological targets.
  • Pyridine groups : Known for their role in enhancing biological activity.

The intricate combination of these heterocycles suggests a potential for diverse interactions with biological systems, making it a candidate for further investigation in drug development.

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:

  • Antidepressant Effects : Compounds containing piperazine and thiophene have shown promise in treating depression through serotonin receptor modulation.
  • Anticancer Activity : The furan and pyridine components have been linked to anticancer properties by inhibiting tumor growth and promoting apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The presence of thiophene has been associated with antimicrobial activity against bacteria and fungi.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects against specific enzymes and receptors. Table 1 summarizes some key findings from various studies:

Study Target IC50/EC50 (nM) Effect
Kato et al. (2021) PfGSK317Inhibits malaria parasite growth
Luceome Biotechnologies (2021) PfPK6180Blocks multiple malaria life cycle stages
ACS Publications (2024) E. coli25Antibacterial activity

These studies highlight the compound's potential as a therapeutic agent against malaria and bacterial infections.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

  • Malaria Treatment : A study on dual inhibitors targeting PfGSK3 and PfPK6 showed that compounds with structural similarities to N-(4,5-dimethyl...) effectively reduced parasitemia in infected models.
  • Cancer Cell Lines : Research involving various cancer cell lines demonstrated that derivatives of this compound induced apoptosis through the activation of caspase pathways.

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, a piperazine core is functionalized with pyridinyl and thiophene groups via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by carboxamide formation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Temperature : Reactions often require reflux conditions (80–120°C) to achieve >60% yields .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (HCl salts in MeOH/EtOAc) ensures purity .

Advanced Question: How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or salt derivatives. To address this:

  • Conduct differential scanning calorimetry (DSC) to identify polymorphs .
  • Use powder X-ray diffraction (PXRD) to correlate crystalline forms with solubility profiles .
  • Compare free base vs. hydrochloride salt solubility in physiologically relevant media (PBS, pH 7.4) .

Basic Question: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for pyridinyl (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and furan (δ 6.2–7.0 ppm) moieties. Coupling constants (e.g., J = 7.2 Hz for piperazine protons) validate stereochemistry .
  • HRMS : Confirm molecular weight (e.g., m/z = 510.1 [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

Advanced Question: How to design assays for pharmacological target engagement?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases, GPCRs) to measure binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein denaturation .

Basic Question: What strategies improve yield in carboxamide coupling steps?

Methodological Answer:

  • Activating agents : Use HATU or EDCI/HOBt to enhance carboxylic acid reactivity .
  • Base selection : Triethylamine or DIPEA (2–3 eq.) neutralizes HCl byproducts .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by 15–20% .

Advanced Question: How to assess metabolic stability and cytochrome P450 interactions?

Methodological Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to calculate IC50 values .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify toxic quinone intermediates .

Basic Question: What computational tools predict bioavailability and toxicity?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab estimate LogP (2.5–3.5), BBB permeability, and hERG inhibition risk .
  • Molecular Dynamics (MD) Simulations : Analyze membrane permeation (e.g., POPC bilayers) over 100-ns trajectories .

Advanced Question: How to address batch-to-batch variability in pharmacological activity?

Methodological Answer:

  • Quality-by-Design (QbD) : Optimize critical process parameters (CPPs) like reaction time and temperature via DoE .
  • Stability-indicating HPLC : Monitor degradation products under stress conditions (acid/base, oxidation) .
  • Bioactivity normalization : Express IC50 values relative to a reference standard (e.g., staurosporine for kinases) .

Basic Question: What are key considerations for scaling up synthesis?

Methodological Answer:

  • Solvent sustainability : Replace DMF with cyclopentyl methyl ether (CPME) for greener processes .
  • Catalyst recycling : Use immobilized Pd catalysts to reduce metal contamination .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

Advanced Question: How to validate target specificity in polypharmacological systems?

Methodological Answer:

  • Kinome-wide profiling : Use panels (e.g., Eurofins KinaseProfiler) to test against 400+ kinases at 1 µM .
  • CRISPR-Cas9 knockouts : Confirm on-target effects in isogenic cell lines .
  • Proteome-wide CETSA : Identify off-target interactions by thermal stability shifts across the proteome .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.